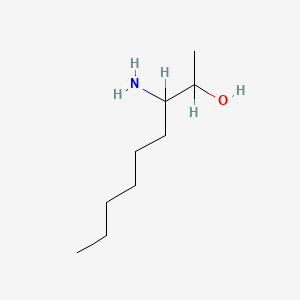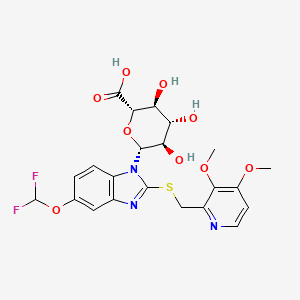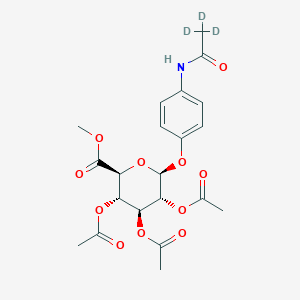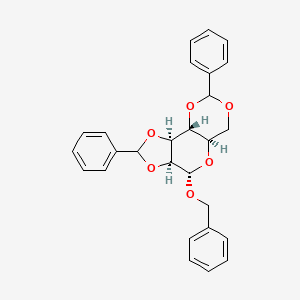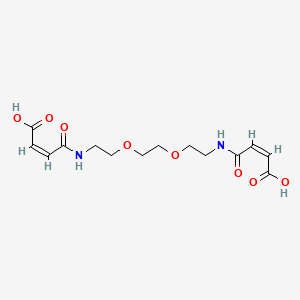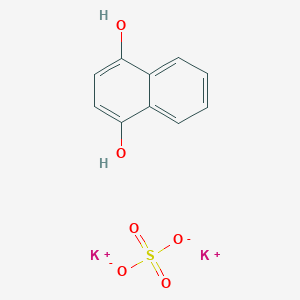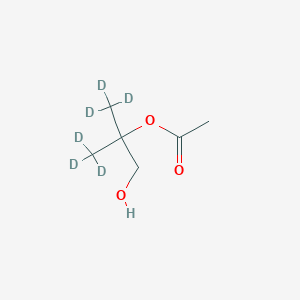
Desmethyl Chlorpheniramine Maleate Salt
Vue d'ensemble
Description
Desmethyl Chlorpheniramine Maleate Salt is a compound known for its role as an impurity and metabolite of Chlorphenamine Maleate. It is chemically described as (3RS)-3-(4-Chloro-phenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Maleate. This compound is part of the antihistamine family and is used in pharmaceutical testing and research .
Mécanisme D'action
Target of Action
Desmethyl Chlorpheniramine Maleate Salt, a derivative of Chlorpheniramine, primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, as they mediate inflammation and immediate hypersensitivity reactions .
Mode of Action
This compound acts as an antagonist at the histamine H1 receptor . It competes with histamine for binding sites on the receptor, thereby blocking the action of histamine . This leads to temporary relief from the symptoms associated with histamine activity, such as allergic reactions .
Biochemical Pathways
By blocking the histamine H1 receptor, this compound disrupts histamine signaling . This disruption affects various biochemical pathways, primarily those involved in inflammatory and immediate hypersensitivity reactions . The downstream effects include a reduction in symptoms associated with these reactions, such as sneezing, itching, and runny nose .
Pharmacokinetics
Studies on chlorpheniramine, the parent compound, suggest that it is extensively metabolized and excreted in the urine as mono- and didesmethyl chlorpheniramine . After oral administration, Chlorpheniramine appears rapidly in plasma, with plasma levels fitted to triexponential equations with terminal half-lives of around 23 hours . These properties likely impact the bioavailability and overall pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alleviation of symptoms associated with allergic reactions. By blocking the histamine H1 receptor, it reduces inflammation and immediate hypersensitivity reactions . This results in symptom relief, including reduced sneezing, itching, and runny nose .
Analyse Biochimique
Biochemical Properties
Desmethyl Chlorpheniramine Maleate Salt interacts with histamine H1 receptors, competing with histamine for these sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This interaction blocks the effects of histamine, a substance that the body produces during an allergic reaction .
Cellular Effects
This compound influences cell function by blocking the action of histamine on H1 receptors, which are found on various types of cells including those in the gastrointestinal tract, blood vessels, and respiratory tract . This can lead to a decrease in symptoms such as rash, watery eyes, itchy eyes/nose/throat/skin, cough, runny nose, and sneezing .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to histamine H1 receptors, thereby inhibiting the action of histamine . This prevents the typical allergic response, which includes symptoms such as itching, sneezing, and runny nose .
Dosage Effects in Animal Models
In veterinary medicine, Chlorpheniramine Maleate, from which this compound is derived, is used in dogs and cats to manage itchy skin
Metabolic Pathways
This compound is metabolized extensively, with N-Dealkylation being a major metabolic pathway . The metabolites include mono- and didesmethyl chlorpheniramine .
Transport and Distribution
Chlorpheniramine Maleate, from which this compound is derived, is known to distribute rapidly and extensively to the extravascular tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Chlorpheniramine Maleate Salt involves the reaction of chlorobenzonitrile with 2-halopyridine under the action of sodium amide to obtain a crude product of 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile. This reaction is carried out in a toluene solution, with 2-chloropyridine being added dropwise into the chlorobenzonitrile at a controlled temperature of 25-30°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using similar reaction conditions as described above, with additional purification steps to ensure the compound’s quality and purity for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Desmethyl Chlorpheniramine Maleate Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, heat, and light.
Reduction: Sodium borohydride, methanol.
Substitution: Halogens, toluene.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Desmethyl Chlorpheniramine Maleate Salt is used in several scientific research applications, including:
Pharmaceutical Testing: As a reference standard for impurity and metabolite analysis in pharmaceutical products.
Analytical Chemistry: For method development and validation in qualitative and quantitative analyses.
Clinical Toxicology: For quantitation of chlorphenamine levels in biological samples using techniques like LC/MS or GC/MS.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpheniramine Maleate: A first-generation antihistamine used to treat allergic reactions.
Dexchlorpheniramine Maleate: The S-enantiomer of chlorpheniramine, more potent and used for similar indications.
Brompheniramine Maleate: Another first-generation antihistamine with similar uses.
Uniqueness
Desmethyl Chlorpheniramine Maleate Salt is unique due to its role as an impurity and metabolite, making it valuable for pharmaceutical testing and research. Its specific chemical structure and properties also differentiate it from other similar compounds .
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNXGZAZRYTQMW-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22630-25-7 | |
| Record name | Pyridine, 2-[p-chloro-α-[2-(methylamino)ethyl]benzyl]-, maleate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22630-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22630-25-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1140573.png)
![[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140574.png)
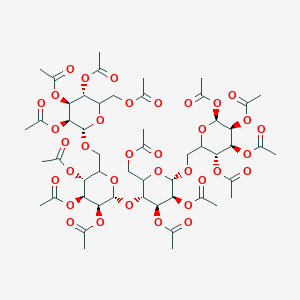
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/new.no-structure.jpg)
